Cas no 51794-07-1 (2-(2-Hydroxy-5-nitrophenyl)acetic acid)

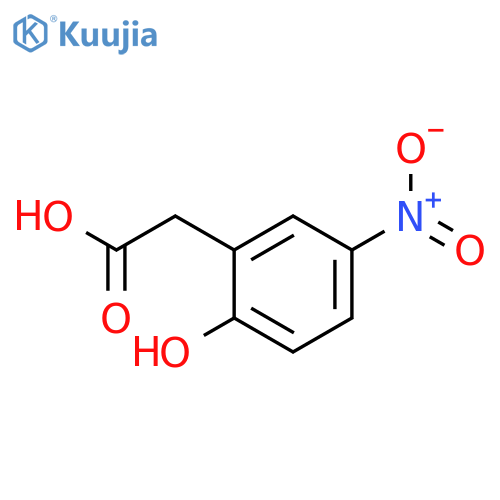

51794-07-1 structure

商品名:2-(2-Hydroxy-5-nitrophenyl)acetic acid

2-(2-Hydroxy-5-nitrophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-羟基-5-硝基苯乙酸

- (2-Hydroxy-5-nitrophenyl)acetic acid

- 2-Hydroxy-5-nitro-alpha-toluic acid

- 2-(2-hydroxy-5-nitrophenyl)acetic acid

- 2-Hydroxy-5-nitrophenylacetic acid

- 2-hydroxy-5-nitro-phenylacetic acid

- 2-(2-hydroxy-5-nitrophenyl)aceticacid

- Y11626

- 2-(2-Hydroxy-5-nitrophenyl)acetic acid

-

- MDL: MFCD04117976

- インチ: 1S/C8H7NO5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)

- InChIKey: ORXCFNAIXBBSJC-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1C([H])([H])C(=O)O[H])[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 103

じっけんとくせい

- 密度みつど: 1.550±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(2.4 g/l)(25ºC)、

2-(2-Hydroxy-5-nitrophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AK Scientific | AMTGC164-250mg |

2-(2-Hydroxy-5-nitrophenyl)acetic acid |

51794-07-1 | 95% | 250mg |

$69 | 2025-02-18 | |

| AK Scientific | AMTGC164-1g |

2-(2-Hydroxy-5-nitrophenyl)acetic acid |

51794-07-1 | 95% | 1g |

$187 | 2025-02-18 | |

| eNovation Chemicals LLC | Y0999252-5g |

2-(2-hydroxy-5-nitrophenyl)acetic acid |

51794-07-1 | 95% | 5g |

$650 | 2024-08-02 | |

| Enamine | EN300-195992-0.05g |

2-(2-hydroxy-5-nitrophenyl)acetic acid |

51794-07-1 | 95% | 0.05g |

$166.0 | 2023-09-17 | |

| Enamine | EN300-195992-1.0g |

2-(2-hydroxy-5-nitrophenyl)acetic acid |

51794-07-1 | 95% | 1g |

$714.0 | 2023-05-31 | |

| 1PlusChem | 1P00D96V-100mg |

2-HYDROXY-5-NITROPHENYLACETIC ACID |

51794-07-1 | ≥95% | 100mg |

$112.00 | 2024-04-30 | |

| 1PlusChem | 1P00D96V-1g |

2-HYDROXY-5-NITROPHENYLACETIC ACID |

51794-07-1 | ≥95% | 1g |

$306.00 | 2024-04-30 | |

| Aaron | AR00D9F7-250mg |

2-hydroxy-5-nitrophenylacetic acid |

51794-07-1 | 95% | 250mg |

$109.00 | 2025-02-12 | |

| Aaron | AR00D9F7-1g |

2-hydroxy-5-nitrophenylacetic acid |

51794-07-1 | 95% | 1g |

$289.00 | 2025-02-12 | |

| Key Organics Ltd | AS-3244-1mg |

2-(2-hydroxy-5-nitrophenyl)acetic acid |

51794-07-1 | >95% | 1mg |

£37.00 | 2025-02-09 |

2-(2-Hydroxy-5-nitrophenyl)acetic acid 関連文献

-

1. Reaction of amines and oxygen nucleophiles with 5-nitrocoumaran-2-one: nucleophilic and general base catalysis of hydrolysisCharles R. Farrar,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1979 1758

51794-07-1 (2-(2-Hydroxy-5-nitrophenyl)acetic acid) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 249916-07-2(Borreriagenin)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量